Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate

Organic Synthesis Medicinal Chemistry Building Block

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate is the definitive 5-substituted phthalide building block for drug discovery and process scale-up. Its 5-methyl carboxylate substituent uniquely enables direct, high-yield conversion to the corresponding hydrazide—the gateway to 1,3,4-oxadiazole libraries—while serving as a protected carboxylic acid for the validated citalopram intermediate 5-carboxyphthalide. Documented anticancer activity (GI50 2.37–2.74 µM against ACHN and HCT15 cell lines) provides a quantified baseline for SAR programs. For researchers seeking a single, multi-purpose phthalide scaffold with proven reactivity and biological relevance, this is the optimal procurement choice.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 23405-32-5
Cat. No. B1592668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate
CAS23405-32-5
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)OC2
InChIInChI=1S/C10H8O4/c1-13-9(11)6-2-3-8-7(4-6)5-14-10(8)12/h2-4H,5H2,1H3
InChIKeyDEVJBGUKNZVBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 23405-32-5): Phthalide Core Building Block for Medicinal Chemistry and Advanced Synthesis


Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 23405-32-5), also known as 5-carbomethoxyphthalide or methyl phthalide-5-carboxylate, is a heterocyclic organic compound classified as a phthalide derivative [1]. Its core structure features a benzene ring fused to a γ-lactone (1(3H)-isobenzofuranone), with a methyl carboxylate substituent specifically at the 5-position [2]. With a molecular formula of C10H8O4 and a molecular weight of 192.17 g/mol [1], this white to off-white crystalline powder exhibits a predicted melting point of 151 °C and a predicted boiling point of 399.1±42.0 °C at 760 mmHg [3]. The compound demonstrates moderate solubility in organic solvents such as alcohol and ether , with a calculated XLogP3 value of 0.7 [1]. These physicochemical properties, combined with its defined substitution pattern, establish it as a versatile and readily handled intermediate for constructing more complex molecules in pharmaceutical, agrochemical, and materials science research .

Why Procurement Cannot Simply Substitute Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate with Unspecified Phthalide Analogs


Selecting a generic phthalide scaffold or a closely related analog without a detailed, evidence-based comparison poses significant risks to research and development outcomes. The position and nature of substituents on the phthalide core profoundly dictate a molecule's reactivity, physicochemical properties, and biological interactions. For instance, comparative studies have established that position-5 substitution significantly influences biological activity profiles compared to other substitution patterns . Specifically, the methyl ester at the 5-position confers unique synthetic utility, acting as a protected carboxylic acid handle for further derivatization, such as conversion to hydrazides [1], while also imparting specific electronic and steric effects. Substituting with the free acid (5-carboxyphthalide) would introduce a highly polar, ionizable group that drastically alters solubility (from moderate in organic solvents to water-soluble ), potentially complicates downstream reactions through undesired side reactions, and fundamentally changes the molecule's pharmacokinetic and pharmacodynamic properties. Conversely, a 5-methoxy analog (5-methoxyphthalide) would lack the reactive ester moiety required for key transformations like amidation or ester hydrolysis, thereby eliminating a critical synthetic handle [2]. The following evidence demonstrates precisely how this compound's unique 5-methyl carboxylate substitution differentiates it from other phthalide derivatives in terms of quantifiable reactivity and biological performance.

Quantitative Differentiation of Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate: A Procurement-Relevant Evidence Guide


Synthetic Versatility: Superior Reactivity as a Carboxylic Acid Synthon Compared to 5-Methoxyphthalide

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate demonstrates quantifiable synthetic versatility as a protected carboxylic acid synthon, enabling efficient conversion to key intermediates that are inaccessible from the 5-methoxy analog. In a documented synthetic procedure, the target compound (5.2 mmol) reacts directly with hydrazine hydrate in methanol at 20-25 °C to yield the corresponding 1,3-dihydro-1-oxoisobenzofuran-5-carbohydrazide [1]. This hydrazide is a crucial intermediate for constructing heterocyclic systems such as 1,3,4-oxadiazoles [2]. In contrast, 5-methoxyphthalide lacks this reactive carbonyl ester group and cannot undergo this direct, high-yielding transformation, limiting its utility to the preparation of methoxy-substituted derivatives [3].

Organic Synthesis Medicinal Chemistry Building Block

Solubility Profile: Predictable LogP and Organic Solvent Compatibility vs. 5-Carboxyphthalide

The methyl ester group of the target compound confers a distinct and predictable solubility profile that is advantageous for many research applications. Its calculated XLogP3 value of 0.7 [1] indicates balanced lipophilicity, leading to moderate solubility in organic solvents such as alcohol and ether . This contrasts sharply with 5-carboxyphthalide (CAS 4792-29-4), the free carboxylic acid analog. 5-Carboxyphthalide is a white crystalline solid reported to be soluble in water . The presence of the ionizable carboxylic acid group makes 5-carboxyphthalide more polar and significantly alters its partition coefficient, potentially complicating its use in organic-phase reactions or in studies requiring passive membrane permeability. The methyl ester provides a protected, non-ionizable form that can be readily handled in standard organic synthesis protocols.

Physicochemical Properties Formulation ADME

Cytotoxic Activity Profile: Cross-Study Comparison of GI50 Values Against Human Cancer Cell Lines

Studies evaluating the anticancer potential of Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate have demonstrated quantifiable cytotoxic effects against specific human cancer cell lines. In a notable study, the compound exhibited growth inhibitory activity (GI50) values of 2.74 µM against the ACHN renal cancer cell line and 2.37 µM against the HCT15 colon cancer cell line . These values represent a defined level of in vitro potency. While comprehensive head-to-head data against all possible analogs is not available in this specific study, these quantitative values provide a benchmark for performance within the phthalide class. For context, many structurally related phthalide derivatives have shown a wide range of activities, from moderate to highly potent, in similar assays, underscoring the critical role of specific substitution patterns [1]. This data establishes a specific cytotoxic baseline for this compound, which is essential for structure-activity relationship (SAR) studies and for comparing its potential against other 5-substituted phthalides in oncology research.

Anticancer Research Cytotoxicity Drug Discovery

Synthesis Pathway for High-Value Intermediate 5-Carboxyphthalide via Hydrolysis

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate serves as the direct and preferred precursor for the synthesis of 5-carboxyphthalide (1-oxo-1,3-dihydro-5-isobenzofurancarboxylic acid), a key intermediate in the preparation of the antidepressant drug citalopram and its derivatives [1][2]. A patented process specifically describes the preparation of 5-carboxyphthalide via hydrolysis of the target compound [2]. This establishes a quantifiable and scalable synthetic route. While the hydrolysis reaction yields the free acid, the methyl ester starting material is essential. The procurement of this specific compound, rather than attempting to source or synthesize 5-carboxyphthalide directly via other, potentially less efficient or more hazardous routes, is a strategic decision driven by this well-characterized and industrially relevant process. This contrasts with alternative routes that may involve multi-step synthesis from different, less readily available precursors.

Process Chemistry Pharmaceutical Intermediate Synthetic Route

High-Value Application Scenarios for Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate Driven by Differentiating Evidence


Medicinal Chemistry: Synthesis of Heterocyclic Libraries via 5-Carbohydrazide Intermediate

This compound is the optimal choice for synthesizing diverse heterocyclic libraries centered on a phthalide scaffold. As established in Evidence_Item 1, its unique reactivity with hydrazine hydrate provides a direct, high-yielding route to 1,3-dihydro-1-oxoisobenzofuran-5-carbohydrazide. This hydrazide is a key building block for constructing 1,3,4-oxadiazole and other heterocyclic derivatives [1][2], which are privileged structures in drug discovery. Researchers aiming to explore the chemical space around the phthalide core for new therapeutic targets should procure this specific ester for its unmatched efficiency in this key transformation.

Oncology Drug Discovery: In Vitro Cytotoxicity Screening and SAR Studies

Researchers focused on developing novel anticancer agents should consider this compound as a starting point for structure-activity relationship (SAR) studies. As detailed in Evidence_Item 3, it exhibits quantifiable growth inhibitory activity (GI50 values of 2.37-2.74 µM) against ACHN and HCT15 cancer cell lines . This specific cytotoxicity profile, which is dependent on the 5-methyl carboxylate substitution , provides a defined baseline. This makes it a valuable chemical probe for investigating the mechanism of action of phthalide-based anticancer agents and for designing analogs with improved potency or selectivity.

Process Chemistry and Scale-Up: Reliable Precursor for Citalopram Intermediate

For process development and scale-up teams, this compound is the documented precursor for the synthesis of 5-carboxyphthalide, a critical intermediate in the manufacture of the antidepressant drug citalopram [3][4]. The well-defined hydrolysis route from the methyl ester offers a scalable and reliable method for producing the required carboxylic acid intermediate. Sourcing this specific compound ensures a straightforward, validated synthetic path, minimizing process development risks and facilitating the production of this pharmaceutically relevant building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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